molecular formula C17H16ClN5O2S B2883673 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 840515-05-1

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No. B2883673
M. Wt: 389.86
InChI Key: QOVSSGIPLVHLOC-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Herbicide Development and Safener Potential : Compounds with similar structures have been synthesized for studies on their metabolism and mode of action, particularly in the context of herbicides and herbicide safeners. For example, the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners has been studied to understand their interaction with plant biology and enhance their efficacy while minimizing environmental impact (Latli & Casida, 1995).

  • Antimicrobial Agents : Derivatives of similar structural frameworks have been investigated for their antimicrobial properties. Synthesis efforts have led to the development of compounds with moderate activity against pathogenic bacteria and fungi, highlighting the potential of such molecules in addressing resistance issues (Sah et al., 2014).

  • Lipase and α-Glucosidase Inhibition : Research into the biochemical activity of related compounds has identified potential applications in the treatment of conditions like obesity and diabetes through the inhibition of lipase and α-glucosidase enzymes. This suggests a therapeutic application in managing metabolic disorders (Bekircan et al., 2015).

  • Antitumor Activities : The antitumor potential of benzothiazole derivatives, including the evaluation of their efficacy against human tumor cell lines, underscores the relevance of such compounds in cancer research. Structural analogs have demonstrated considerable activity, offering a foundation for the development of new therapeutic agents (Yurttaş et al., 2015).

  • Environmental Impact Assessment : The metabolism and degradation of chloroacetamide herbicides, closely related to the compound , have been studied in both human and rat liver microsomes. This research is crucial for understanding the environmental and health-related impacts of such chemicals (Coleman et al., 2000).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c1-25-14-9-5-4-8-13(14)20-15(24)10-26-17-22-21-16(23(17)19)11-6-2-3-7-12(11)18/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVSSGIPLVHLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

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